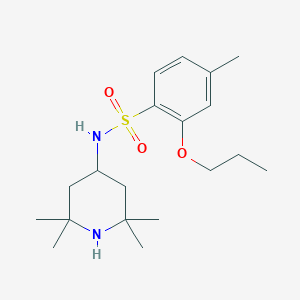
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a chemical compound that has been widely studied for its potential applications in pharmaceuticals and medicinal chemistry. BCE is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and potential treatment for Alzheimer's disease. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and its relatively low toxicity compared to other sulfonamide derivatives. However, N-benzyl-5-chloro-2-ethoxybenzenesulfonamide also has some limitations, such as its limited stability in acidic conditions and its potential for degradation under certain reaction conditions.
Orientations Futures
There are several potential future directions for research on N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide.
2. Investigation of the mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide, including its interaction with carbonic anhydrase enzymes.
3. Evaluation of the potential therapeutic applications of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide in other diseases, such as diabetes and cardiovascular disease.
4. Development of novel derivatives of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide with improved pharmacological properties.
5. Investigation of the potential synergy between N-benzyl-5-chloro-2-ethoxybenzenesulfonamide and other antitumor agents for combination therapy.
Conclusion:
In conclusion, N-benzyl-5-chloro-2-ethoxybenzenesulfonamide (N-benzyl-5-chloro-2-ethoxybenzenesulfonamide) is a sulfonamide derivative that has shown promise in various scientific research applications, including as an antitumor agent, a carbonic anhydrase inhibitor, and a potential treatment for Alzheimer's disease. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high solubility in water and relatively low toxicity. However, further research is needed to fully understand the mechanism of action of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with benzylamine in the presence of a base catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate N-benzyl-5-chloro-2-ethoxybenzenesulfonyl amide, which is then deprotonated to form N-benzyl-5-chloro-2-ethoxybenzenesulfonamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent choice.
Applications De Recherche Scientifique
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-benzyl-5-chloro-2-ethoxybenzenesulfonamide is as an antitumor agent. N-benzyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells, which prevents their growth and proliferation.
Propriétés
Nom du produit |
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-benzyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-2-20-14-9-8-13(16)10-15(14)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
Clé InChI |
ILZJMQRUSLVKNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)




